molecular formula C13H26N2 B13303935 1-(Pentan-3-yl)-1,7-diazaspiro[4.5]decane

1-(Pentan-3-yl)-1,7-diazaspiro[4.5]decane

Cat. No.: B13303935
M. Wt: 210.36 g/mol
InChI Key: UABIQYMSMXSXCZ-UHFFFAOYSA-N
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Description

1-(Pentan-3-yl)-1,7-diazaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspirodecane ring and a pentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pentan-3-yl)-1,7-diazaspiro[4.5]decane typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method involves the reaction of a suitable diazacycloalkane with a pentyl halide under basic conditions to form the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Pentan-3-yl)-1,7-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon or the nitrogen atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

1-(Pentan-3-yl)-1,7-diazaspiro[4.5]decane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(Pentan-3-yl)-1,7-diazaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

1-(Pentan-3-yl)-1,7-diazaspiro[4.5]decane can be compared with other similar spirocyclic compounds, such as:

    1,3,8-Triazaspiro[4.5]decane-2,4-dione: Known for its activity as a delta opioid receptor agonist.

    Spiro[4.5]decanone derivatives: Investigated for their potential as prolyl hydroxylase inhibitors.

    Carbohydrate spiro-heterocycles:

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the pentyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

1-pentan-3-yl-1,9-diazaspiro[4.5]decane

InChI

InChI=1S/C13H26N2/c1-3-12(4-2)15-10-6-8-13(15)7-5-9-14-11-13/h12,14H,3-11H2,1-2H3

InChI Key

UABIQYMSMXSXCZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1CCCC12CCCNC2

Origin of Product

United States

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